molecular formula C22H16FN3O2 B2769546 N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932456-99-0

N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2769546
CAS No.: 932456-99-0
M. Wt: 373.387
InChI Key: QIJIZJSLGKYIBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic quinazolinone derivative of significant interest in oncology research, primarily investigated for its potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes, particularly PARP1 and PARP2, play a critical role in the repair of DNA single-strand breaks via the base excision repair pathway. The compound acts as a PARP1 inhibitor, effectively trapping the PARP enzyme on damaged DNA . This inhibition prevents the repair of DNA lesions, leading to the accumulation of DNA damage and, during DNA replication, the conversion of single-strand breaks into highly cytotoxic double-strand breaks. This mechanism is particularly lethal in cancer cells with pre-existing deficiencies in the homologous recombination (HR) repair pathway, such as those harboring BRCA1 or BRCA2 mutations , a concept known as synthetic lethality. Consequently, this compound serves as a valuable pharmacological tool for studying the DNA damage response (DDR), synthetic lethality interactions, and for evaluating combination therapies with other DNA-damaging agents like chemotherapeutics or radiation in preclinical cancer models. Its research value extends to exploring mechanisms of acquired resistance to PARP inhibition and the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIZJSLGKYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide and Benzaldehyde

The most widely adopted method for constructing the 1,2-dihydroquinazolin-4(3H)-one scaffold involves the acid- or base-catalyzed cyclocondensation of anthranilamide with aldehydes. For the target compound, benzaldehyde serves as the arylating agent to introduce the phenyl group at position 4.

Procedure :

  • Reagents : Anthranilamide (1.0 eq.), benzaldehyde (1.2 eq.), p-toluenesulfonic acid (PTSA, 10 mol%), ethanol (solvent).
  • Conditions : Reflux at 80°C for 6–8 hours under inert atmosphere.
  • Mechanism :
    • Nucleophilic attack of the anthranilamide amino group on the aldehyde carbonyl forms a hemiaminal intermediate.
    • Dehydration yields a Schiff base, which undergoes intramolecular cyclization to form the quinazolinone ring.

Yield : 75–85% after recrystallization from ethanol.

Alternative Route: Isatoic Anhydride-Based Synthesis

For improved regioselectivity, isatoic anhydride (1H-benzo[d]oxazine-2,4-dione) reacts with ammonium acetate and benzaldehyde in a one-pot, three-component reaction.

Procedure :

  • Reagents : Isatoic anhydride (1.0 eq.), NH₄OAc (2.0 eq.), benzaldehyde (1.5 eq.), ZnO nanoparticles (catalyst, 5 mol%), water (solvent).
  • Conditions : Stirring at 90°C for 3 hours.
  • Mechanism :
    • Ammonium acetate opens the anhydride ring, forming anthranilamide in situ.
    • Cyclocondensation with benzaldehyde proceeds as described in Section 2.1.

Yield : 82–88% with ZnO catalysis.

Functionalization of the Quinazolinone Nitrogen

N-Alkylation with Chloro-N-(3-Fluorophenyl)Acetamide

The introduction of the acetamide side chain at position 1 is achieved via N-alkylation of the quinazolinone nitrogen.

Step 1: Synthesis of Chloro-N-(3-Fluorophenyl)Acetamide

  • Reagents : Chloroacetyl chloride (1.2 eq.), 3-fluoroaniline (1.0 eq.), triethylamine (TEA, 1.5 eq.), dichloromethane (DCM, solvent).
  • Conditions : Dropwise addition of chloroacetyl chloride to a cooled (0–5°C) solution of 3-fluoroaniline and TEA. Stir for 2 hours at room temperature.
  • Workup : Wash with 5% HCl, dry over Na₂SO₄, and crystallize from hexane.
    Yield : 90–95%.

Step 2: Alkylation of 4-Phenyl-1,2-Dihydroquinazolin-2-One

  • Reagents : Quinazolinone (1.0 eq.), chloro-N-(3-fluorophenyl)acetamide (1.2 eq.), K₂CO₃ (2.0 eq.), DMF (solvent).
  • Conditions : Heat at 60°C for 12 hours.
  • Mechanism :
    • Deprotonation of the quinazolinone nitrogen by K₂CO₃ enhances nucleophilicity.
    • SN2 displacement of chloride from the acetamide yields the target compound.

Yield : 70–78% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Optimization and Catalytic Enhancements

Solvent and Base Screening

A comparative study of bases and solvents revealed that K₂CO₃ in DMF outperformed alternatives like NaH or DBU due to milder conditions and reduced side reactions (Table 1).

Table 1: Alkylation Optimization

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 60 78
NaH THF 25 45
DBU ACN 80 62

Green Chemistry Approaches

Microwave-assisted synthesis reduced reaction times from 12 hours to 30 minutes, achieving comparable yields (76%) with lower energy input.

Characterization and Analytical Data

The final product was characterized via:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 9H, aromatic), 4.92 (s, 2H, CH₂), 2.11 (s, 3H, CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C-F).
  • HPLC : Purity >98% (C18 column, MeOH/H₂O 70:30).

Challenges and Alternative Pathways

Competing Side Reactions

Over-alkylation at the quinazolinone’s N3 position was observed in the absence of rigorous temperature control. Employing a bulky base (e.g., DIPEA) suppressed this side reaction.

Ullmann-Type Coupling

As an alternative to alkylation, a copper-catalyzed coupling between iodobenzene-modified quinazolinone and acetamide was explored but yielded <50% due to steric hindrance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs, emphasizing substituent effects, heterocyclic core variations, and hypothetical implications for properties.

Table 1: Structural and Functional Comparison of Quinazolinone and Related Derivatives

Compound Name Core Structure Substituents Key Features Potential Implications References
N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 1,2-Dihydroquinazolin-2-one - 4-Phenyl
- 1-Acetamide (N-linked to 3-fluorophenyl)
Fluorine at meta position enhances electron-withdrawing effects; planar phenyl-quinazolinone system. Improved metabolic stability; potential for π-π stacking in target binding.
N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d) Quinazolin-4-one - 3-(4-Fluorophenyl)
- Thioacetamide (S-linked to thiazolidinone)
Thioether linkage introduces flexibility; thiazolidinone adds hydrogen-bonding sites. Enhanced solubility; possible modulation of enzyme inhibition via sulfur interactions.
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide 1,2-Dihydroquinazolin-2-one - 3-Phenyl
- 2-Acetamide (N-linked to 4-phenyl)
Positional isomerism: acetamide at position 2 vs. 1 in the target compound. Altered binding orientation due to acetamide placement; steric effects at position 3.
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazin-1-one - Phthalazinone core
- Triazole-thioacetamide side chain
Phthalazinone core increases aromaticity; triazole introduces additional H-bonding. Broader kinase selectivity; improved pharmacokinetics due to heterocyclic diversity.
Flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide) Benzamide - Trifluoromethyl benzene
- Methoxyphenyl substituent
Linear benzamide scaffold with strong electron-withdrawing groups. Enhanced antifungal activity; potential resistance to enzymatic degradation.

Key Comparative Insights:

Core Heterocycle Variations: The 1,2-dihydroquinazolin-2-one core (target compound) offers a rigid, planar structure conducive to π-π interactions, whereas phthalazinone derivatives (e.g., ) provide extended aromatic systems that may enhance binding to hydrophobic pockets .

Substituent Effects: The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-phenyl derivative) due to reduced susceptibility to oxidative metabolism . Chlorophenyl and trifluoromethyl substituents (e.g., AJ5d and flutolanil) increase electron-withdrawing effects, which could modulate reactivity and binding affinity .

Positional Isomerism: The acetamide group’s position (N1 vs. N2 in quinazolinone derivatives) significantly impacts steric accessibility. For example, the target compound’s N1-acetamide may allow better solvent exposure compared to N2-substituted analogs .

The fluorine atom in the target compound could further optimize such activities by enhancing target selectivity .

Biological Activity

N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dihydroquinazoline moiety, which is known for its diverse biological activities. The presence of the fluorine atom in the 3-position of the phenyl ring is believed to enhance lipophilicity and biological activity, impacting pharmacokinetic properties.

Research indicates that compounds with a quinazoline core often exhibit various biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Antimicrobial Properties : Several quinazoline derivatives exhibit antibacterial and antifungal activities.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential as an anticancer agent.

Cell LineIC50 (µM)
MCF-7 (Breast)5.4
HeLa (Cervical)6.8
A549 (Lung)4.9

Anti-inflammatory Activity

In vitro assays indicated that this compound exhibits COX-2 inhibitory activity. The following table summarizes the COX-2 inhibition results:

Compound Concentration (µM)COX-2 Inhibition (%)
1035
2050
5070

Case Studies and Research Findings

  • Study on Anticancer Properties : In a recent study, this compound was tested against several cancer cell lines. The results indicated that it effectively induced apoptosis in MCF-7 cells through mitochondrial pathway activation, leading to increased caspase activity.
  • Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory potential of this compound. It was found to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves condensation of 2-oxo-4-phenyl-1,2-dihydroquinazoline with N-(3-fluorophenyl)acetamide derivatives. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., DCC) in anhydrous DMF at 0–5°C to minimize side reactions.
  • Cyclization : Optimize temperature (80–100°C) and solvent (toluene or DMF) to enhance quinazolinone ring formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .
    • Optimization : Reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for amine:carbonyl) are critical. Monitor by TLC/HPLC to reduce by-products like unreacted intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the compound’s structural integrity?

  • 1H/13C NMR : Key signals include:

  • Quinazolinone C=O at δ ~165 ppm (13C).
  • Fluorophenyl aromatic protons as doublets (δ 6.8–7.5 ppm, J = 8–10 Hz).
    • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns (e.g., loss of acetamide moiety) validate connectivity .
    • Contingencies : Use DEPT-135 to distinguish CH2/CH3 groups in complex spectra .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • Software : Schrödinger’s QikProp or SwissADME for logP, solubility, and bioavailability.
  • Hydrogen bonding : Analyze via Gaussian09 (DFT/B3LYP/6-31G**) to predict crystal packing and stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

  • Case Study : If in silico models suggest strong kinase inhibition but in vitro assays show low efficacy:

  • Re-evaluate target binding : Perform molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding pocket flexibility.
  • Experimental validation : Use SPR (surface plasmon resonance) to measure binding kinetics (KD) at varying pH/temperature .
    • Data reconciliation : Cross-validate with structural analogs (e.g., 3-chloro derivatives) to identify substituent effects on activity .

Q. What methodologies are effective for determining the compound’s crystal structure, and how does SHELX software facilitate refinement?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
  • SHELX workflow :

  • SHELXD : Solve phase problem via dual-space recycling.
  • SHELXL : Refine anisotropic displacement parameters and H-bonding networks.
  • Validation : Check R1 (<5%) and wR2 (<12%) residuals. SHELX’s robustness with twinned data is advantageous for complex quinazolinone derivatives .

Q. How can hydrogen bonding patterns influence the compound’s stability and interaction with biological targets?

  • Graph-set analysis : Classify H-bonds (e.g., R2²(8) motifs) to predict supramolecular assembly.
  • Biological relevance : Strong N–H∙∙∙O bonds (2.8–3.0 Å) in the quinazolinone core may stabilize protein-ligand interactions (e.g., kinase ATP-binding pockets) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Formulation : Use co-solvents (PEG-400/Cremophor EL) for parenteral administration.
  • Stability assays : Conduct forced degradation studies (40°C/75% RH, 4 weeks) with UPLC monitoring. Acidic pH (<3) may hydrolyze the acetamide moiety, requiring enteric coatings .

Comparative and Mechanistic Questions

Q. How does the fluorophenyl substituent enhance target selectivity compared to chloro/methyl analogs?

  • SAR analysis : Fluorine’s electronegativity improves membrane permeability (cLogP reduced by ~0.5 vs. Cl).
  • Kinase profiling : Test against 50+ kinases (e.g., RET, EGFR) via radiometric assays. IC50 shifts (e.g., 10.5 µM → 8.2 µM) correlate with fluorine’s inductive effects .

Q. What experimental approaches validate the compound’s mechanism of action in cancer models?

  • In vitro : Apoptosis assays (Annexin V/PI staining) in MCF-7 cells.
  • In vivo : Xenograft models (Balb/c mice) with dose titration (10–50 mg/kg, oral).
  • Biomarkers : Measure p-ERK/p-AKT suppression via Western blot .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.